molecular formula C25H25N3O2 B11123019 2-{2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-methylphenyl)acetamide

2-{2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B11123019
M. Wt: 399.5 g/mol
InChI Key: LHHDRXRWMITTDH-UHFFFAOYSA-N
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Description

2-{2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound with the molecular formula C17H19NO2. This compound is known for its unique structure, which includes a benzodiazole ring and a dimethylphenoxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with formaldehyde to form 2,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with 1H-1,3-benzodiazole under basic conditions to form the desired benzodiazole derivative. Finally, the benzodiazole derivative is reacted with 2-methylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents is also carefully managed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE
  • **2-{2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE
  • **2-{2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both benzodiazole and dimethylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

2-[2-[(2,5-dimethylphenoxy)methyl]benzimidazol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H25N3O2/c1-17-12-13-19(3)23(14-17)30-16-24-26-21-10-6-7-11-22(21)28(24)15-25(29)27-20-9-5-4-8-18(20)2/h4-14H,15-16H2,1-3H3,(H,27,29)

InChI Key

LHHDRXRWMITTDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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